molecular formula C11H7BrClNO2 B13658424 Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate

Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate

Cat. No.: B13658424
M. Wt: 300.53 g/mol
InChI Key: FLKWVYJNSSZJQG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate is an organic compound with the molecular formula C₁₁H₇BrClNO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate can be synthesized through a series of chemical reactions. One common method involves the bromination and chlorination of isoquinoline derivatives, followed by esterification. The reaction conditions typically include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation. The final esterification step involves the reaction of the halogenated isoquinoline with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

    Substitution Products: Isoquinoline derivatives with various functional groups.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

    Coupling Products: Aryl or alkyl-substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-chloroisoquinoline-4-carboxylate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Methyl 4-bromoquinoline-6-carboxylate

Uniqueness

Methyl 6-bromo-3-chloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 6-bromo-3-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-8-4-7(12)3-2-6(8)5-14-10(9)13/h2-5H,1H3

InChI Key

FLKWVYJNSSZJQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=CN=C1Cl)Br

Origin of Product

United States

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